molecular formula C15H22BNO2 B2493587 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole CAS No. 1360820-05-8

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole

Cat. No. B2493587
CAS RN: 1360820-05-8
M. Wt: 259.16
InChI Key: CELLHQBVSVSMOD-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole represents a class of compounds with significant interest in the field of organic synthesis and medicinal chemistry. These compounds are known for their roles as intermediates in various chemical reactions, highlighting their importance in the synthesis of complex molecular structures.

Synthesis Analysis

The synthesis of these compounds typically involves a multi-step process that includes a crucial boronation step to introduce the dioxaborolan-2-yl group. A common approach involves the use of boric acid ester intermediates with benzene rings, obtained through a series of substitution reactions. The synthesis process is confirmed by a variety of spectroscopic methods including FTIR, 1H, and 13C NMR spectroscopy, alongside mass spectrometry and X-ray diffraction for structural confirmation (Huang et al., 2021).

Molecular Structure Analysis

The molecular structures of these compounds have been extensively analyzed through X-ray diffraction, demonstrating the precise arrangement of atoms within the molecule. Density Functional Theory (DFT) calculations further provide insights into the electronic structure, revealing details about the molecular electrostatic potential and frontier molecular orbitals. These studies show that the optimized molecular structures are consistent with those determined by X-ray crystallography, indicating a strong correlation between theoretical and experimental data (Huang et al., 2021).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, demonstrating their versatility as intermediates in organic synthesis. For instance, they participate in substitution reactions that are crucial for further functionalization. The physicochemical properties, such as molecular electrostatic potentials and frontier molecular orbitals, have been explored using DFT, providing a deeper understanding of the compounds' reactivity and stability (Wu et al., 2021).

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • Synthesis of Boric Acid Ester Intermediates : This compound is used as a boric acid ester intermediate in the synthesis of benzene ring-containing molecules. Its structure is confirmed using various spectroscopy methods and X-ray diffraction. Density Functional Theory (DFT) is employed for molecular structure calculations and conformational analysis, demonstrating consistency between DFT-optimized structures and experimental results (Huang et al., 2021).

Chemical and Physicochemical Properties

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : The compound's molecular electrostatic potential and frontier molecular orbitals have been investigated using DFT, revealing some of its physicochemical properties. This exploration is critical for understanding how the compound interacts at the molecular level (Huang et al., 2021).

Applications in Prochelators and Cytoprotection

  • Development of Prochelators for Oxidative Stress : Boron-based compounds like this one have been modified to create prochelators, which are precursors to metal chelators. These prochelators are designed to sequester iron(III) and mitigate iron-catalyzed oxidative damage in cells, showing potential in targeted therapies against oxidative stress (Wang & Franz, 2018).

Boron-Containing Compound Synthesis

  • Pd-Catalyzed Borylation of Arylbromides : The compound has been used in palladium-catalyzed borylation processes, a method significant in organic synthesis for introducing boron-containing groups into aryl compounds, enhancing their reactivity and utility in further chemical transformations (Takagi & Yamakawa, 2013).

Mechanism of Action

properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)13-7-6-11-9-17(5)10-12(11)8-13/h6-8H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELLHQBVSVSMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1360820-05-8
Record name 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole
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